(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)aniline is a key intermediate in the synthesis of an immuno-oncology drug candidate. [] Immuno-oncology focuses on leveraging the body's immune system to fight cancer. While the specific mechanism of action of the final drug product is not elaborated upon in the provided abstract, the presence of (1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)aniline in its synthesis suggests it contributes essential structural elements to the drug's activity.
The synthesis of (1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)aniline was achieved through a scalable Negishi cross-coupling reaction. [] While the specific details of the reaction are not provided in the abstract, Negishi coupling typically involves the palladium or nickel-catalyzed cross-coupling of an organozinc compound with an organic halide or pseudohalide. This reaction allows for the formation of a new carbon-carbon bond, which is likely a crucial step in constructing the (1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)aniline molecule.
The primary application of (1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)aniline, based on the provided information, is its use as a key building block in the synthesis of an immuno-oncology drug candidate. [] This highlights its potential to contribute to developing novel cancer therapies that harness the immune system.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: